N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a fluoro group and a dioxothiolan ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-methyl-3-aminothiolane-1,1-dioxide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves careful control of reaction parameters such as temperature, solvent choice, and reaction time. Solvents like ethanol or a mixture of ethanol and dimethylformamide (DMF) are often used to improve the solubility of reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The fluoro group and the dioxothiolan ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
- Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate
Uniqueness
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide is unique due to the presence of both a fluoro group and a dioxothiolan ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c1-14(9-6-7-18(16,17)8-9)12(15)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBMEHKVELELFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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